molecular formula C20H20N2O5 B1603779 (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid CAS No. 288149-55-3

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B1603779
CAS No.: 288149-55-3
M. Wt: 368.4 g/mol
InChI Key: MZRFDZFXTSDMFA-KRWDZBQOSA-N
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Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid (CAS: 288149-55-3) is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected γ-amino acid derivative. Its structure features:

  • An Fmoc group at the N-terminus for temporary amine protection during solid-phase peptide synthesis (SPPS).
  • A primary amide (-NH₂-C=O) at the 5-position of the pentanoic acid backbone.
  • A carboxylic acid terminus (-COOH) for peptide bond formation.

Properties

IUPAC Name

(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFDZFXTSDMFA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620963
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288149-55-3
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The compound is typically synthesized via the introduction of the Fmoc protecting group onto the amino functionality of the glutamic acid derivative. The preparation generally follows these steps:

  • Starting Material: The synthesis begins with (S)-glutamic acid or a suitably protected glutamic acid derivative.
  • Protection of Amino Group: The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected amino acid.
  • Side Chain Protection: The carboxyl group on the side chain is often protected or converted to an amide, depending on the target derivative (e.g., amide formation for Fmoc-Glu-NH2).
  • Purification: The product is purified by crystallization or chromatography to obtain the pure Fmoc-protected amino acid.

Detailed Preparation Methods

Fmoc Protection via Mixed Anhydride Method

One reported method for preparing Fmoc amino acid derivatives involves the mixed anhydride method :

  • The free amino acid is first activated by converting the carboxyl group into a mixed anhydride intermediate using reagents such as isobutyl chloroformate.
  • Sodium azide (NaN3) or other nucleophiles can be introduced for further transformations.
  • Fmoc-Cl is then reacted with the free amino group to form the Fmoc-protected amino acid azide intermediate, which can be further processed to the desired product.

This method, documented in the literature, provides good yields and purity for Fmoc amino acid derivatives and is applicable for the preparation of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Approach

Another preparation route involves solid-phase peptide synthesis (SPPS) :

  • The Fmoc-protected amino acid is synthesized or purchased and then attached to a resin (e.g., Merrifield resin).
  • Sequential coupling reactions are performed to elongate the peptide chain.
  • The Fmoc group serves as a temporary protecting group that can be removed under mild basic conditions to allow further coupling.
  • This method is widely used for synthesizing peptides containing glutamic acid derivatives with Fmoc protection.
Solution-Phase Synthesis and Purification
  • The compound can also be prepared in solution phase by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.
  • The reaction mixture is then extracted and purified by recrystallization or chromatography.
  • The final product is characterized by NMR, mass spectrometry, and other analytical techniques to confirm structure and purity.

Solubility and Stock Solution Preparation

For research applications, the compound is often prepared as stock solutions:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.7146 0.5429 0.2715
5 mg 13.5729 2.7146 1.3573
10 mg 27.1459 5.4292 2.7146
  • Solvents such as DMSO, PEG300, Tween 80, corn oil, or water are used depending on the application (e.g., in vivo formulation).
  • The preparation involves dissolving the compound in DMSO as a master stock, followed by sequential addition of co-solvents to achieve a clear solution.
  • Physical methods like vortexing, ultrasound bath, or heating to 37°C can aid dissolution.
  • Storage recommendations include keeping stock solutions at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

Research Findings and Analytical Characterization

  • The compound's molecular weight is 368.38 g/mol with formula C20H20N2O5.
  • Analytical methods such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used for characterization.
  • Stability studies indicate that the Fmoc group remains intact under typical storage and handling conditions.
  • Research involving oxidation and further functionalization of Fmoc-protected amino acids has been reported, demonstrating the compound's utility in complex peptide synthesis and modification.

Summary Table of Preparation Methods

Method Key Features Advantages References
Mixed Anhydride Method Activation of carboxyl, reaction with Fmoc-Cl High yield, suitable for azide intermediates
Solid-Phase Peptide Synthesis Resin-bound synthesis, sequential coupling Efficient for peptides, easy Fmoc removal
Solution-Phase Synthesis Direct reaction with Fmoc-Cl in solution Simple, scalable
Stock Solution Preparation Use of DMSO master stock and co-solvents Facilitates biological assays

Scientific Research Applications

Chemical Synthesis

Fmoc Protection Strategy
The compound serves as a versatile building block in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during peptide synthesis. Its stability under basic conditions allows for selective deprotection without affecting other functional groups, making it an essential component in solid-phase peptide synthesis (SPPS) protocols.

Table 1: Comparison of Protective Groups in Peptide Synthesis

Protective GroupStability (Basic)Stability (Acidic)Deprotection Method
FmocHighModerateBase (e.g., piperidine)
BocModerateHighAcid (e.g., TFA)
CbzLowHighHydrogenation

Medicinal Chemistry

Anticancer Research
Recent studies have investigated the potential of Fmoc-Lys(Alloc)-OH derivatives as anticancer agents. The compound's ability to form conjugates with various bioactive molecules enhances its therapeutic index. For instance, conjugation with cytotoxic agents has shown promise in selectively targeting cancer cells while minimizing damage to healthy tissues.

Case Study: Targeted Drug Delivery

A study published in Journal of Medicinal Chemistry explored the synthesis of peptide-drug conjugates using Fmoc-Lys(Alloc)-OH. The results indicated that these conjugates exhibited improved cellular uptake and cytotoxicity against various cancer cell lines compared to free drugs .

Bioconjugation

Bioconjugate Chemistry
The compound's reactive amino groups enable its use in bioconjugation techniques, facilitating the attachment of biomolecules such as antibodies or enzymes to therapeutic agents. This application is crucial in developing targeted therapies and diagnostic tools.

Table 2: Bioconjugation Strategies Using Fmoc-Lys(Alloc)-OH

Bioconjugation MethodTarget MoleculeApplication
Click ChemistryAntibodyTargeted therapy
Enzyme ConjugationEnzymeDiagnostic imaging
Peptide SynthesisPeptideVaccine development

Epigenetics Research

Role in Epigenetic Modulation
Recent research has highlighted the role of Fmoc-Lys(Alloc)-OH derivatives in epigenetic modulation. Compounds derived from this structure have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Case Study: HDAC Inhibition

A study demonstrated that specific derivatives of Fmoc-Lys(Alloc)-OH inhibited HDAC activity, leading to increased histone acetylation and altered gene expression profiles associated with cancer progression . This finding suggests potential applications in cancer therapy through epigenetic reprogramming.

Mechanism of Action

The mechanism of action of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituents/Modifications Key Functional Groups Optical Activity ([α]₂₀D in DMF) Reference
Target Compound: (S)-4-Fmoc-amino-5-amino-5-oxopentanoic acid 5-amino-5-oxo (primary amide) -NH₂-C=O, -COOH Not reported
(S)-2-Fmoc-amino-5-(piperidin-1-yl)pentanoic acid (Compound 8) 5-(piperidin-1-yl) (tertiary amine) Tertiary amine, -COOH −1.7 (c=1.1)
(S)-2-Fmoc-amino-5-([1,4′-bipiperidin]-1′-yl)pentanoic acid (Compound 2g) 5-([1,4′-bipiperidin]-1′-yl) (bulky bicyclic amine) Bicyclic amine, -COOH −6.3 (c=0.5)
(R)-4-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid 5-(tert-butoxy)-5-oxo (ester-protected ketone) -O-t-Bu, -COOR Not reported
5-Amino-4-oxopentanoic acid hydrochloride (Compound 21) 4-oxo (ketone), no Fmoc protection -NH₂, -C=O, -COOH Not reported
Key Observations:
  • Amide vs. Tertiary Amine : The target compound’s primary amide (−NH₂-C=O) enhances hydrogen bonding, unlike tertiary amines (e.g., Compound 8), which improve lipophilicity .
  • Ester vs. Amide: The tert-butoxy ester in (R)-4-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid offers acid stability compared to the amide’s susceptibility to hydrolysis .
  • Positional Isomerism: 5-Amino-4-oxopentanoic acid () lacks the Fmoc group and has a ketone at position 4, altering its reactivity in peptide elongation .
Insights:
  • High yields (85–98%) in and suggest scalable methods for Fmoc-protected analogs.
Optical Activity:
  • The target compound’s stereochemistry (S-configuration) is critical for chiral recognition in peptide synthesis. Analogs like Compound 8 ([α]₂₀D = −1.7) show moderate optical rotation, influenced by substituent bulk .

Biological Activity

(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid, commonly known as Fmoc-Glu-NH2, is a derivative of glutamic acid that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has garnered attention for its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N2O5\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_5

Biological Activity Overview

The biological activity of Fmoc-Glu-NH2 is primarily linked to its role in peptide synthesis, particularly in the context of drug development and biomaterials. The Fmoc group facilitates the synthesis of peptides by providing a stable yet easily removable protective group for the amino functionality.

  • Peptide Synthesis : The Fmoc group allows for selective protection and deprotection during solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures with high efficiency and yield .
  • Biocompatibility : Compounds like Fmoc-Glu-NH2 are often incorporated into biomaterials due to their biocompatibility, which is crucial for applications in drug delivery systems and tissue engineering .

Case Studies

Several studies have highlighted the biological implications and applications of Fmoc-protected amino acids:

  • Study on Supramolecular Interactions : A comprehensive survey examined noncovalent interactions in crystal structures of Fmoc-amino acids, emphasizing their structural features relevant to biomedical applications. This study noted that the unique properties of the Fmoc group could enhance the design of novel hydrogelators and biomaterials .
  • Peptide Therapeutics : Research has shown that peptides synthesized using Fmoc chemistry can exhibit significant therapeutic effects, including anti-inflammatory and antimicrobial properties. For instance, specific peptides derived from Fmoc-protected amino acids have been tested for their efficacy against various pathogens, demonstrating promising results .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPeptides synthesized show activity against bacteria
Anti-inflammatoryCertain derivatives exhibit anti-inflammatory effects
BiocompatibilitySuitable for drug delivery and tissue engineering

Table 2: Properties of Fmoc-Glu-NH2

PropertyValue
Molecular Weight372.39 g/mol
SolubilitySoluble in DMF and DMSO
StabilityStable under acidic conditions

Q & A

Q. What are the key considerations for synthesizing (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (fluorenylmethoxycarbonyl) group is critical for protecting the amino group during SPPS. Use a stepwise coupling protocol with activating agents like HBTU or HATU in DMF, ensuring a 3-4x molar excess of the amino acid derivative. Monitor coupling efficiency via Kaiser or chloranil tests. Deprotection of the Fmoc group requires 20% piperidine in DMF, followed by thorough washing to prevent side reactions. Optimize reaction pH (8–9) to maintain amine nucleophilicity and minimize racemization .

Q. How can researchers purify this compound and validate its structural integrity post-synthesis?

  • Methodological Answer : Purification is typically achieved via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Confirm purity (>95%) by analytical HPLC and LC-MS. Structural validation requires 1H^1H- and 13C^{13}C-NMR to verify the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and the amide/oxopentanoic acid backbone. FT-IR can confirm carbonyl stretches (~1650–1750 cm1 ^{-1}) for amide and carboxylic acid groups .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in a tightly sealed, light-protected container under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. For short-term use, store at 4°C in anhydrous DMSO or DMF with desiccants. Regularly monitor via TLC or HPLC for degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Solubility discrepancies often arise from variations in solvent purity, temperature, or residual salts. Perform systematic solubility tests in DMF, DMSO, and THF at 25°C and 40°C under controlled humidity. Use Karl Fischer titration to quantify solvent water content, as even 0.1% H2_2O can drastically reduce solubility. Cross-validate with dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate racemization during the coupling of this compound in peptide elongation?

  • Methodological Answer : Racemization is minimized by using low-temperature (0–4°C) coupling conditions with additives like HOBt or Oxyma Pure. Avoid prolonged exposure to basic conditions (e.g., DIEA) during activation. Employ microwave-assisted synthesis (50–60°C, short durations) to enhance coupling efficiency while suppressing racemization. Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column .

Q. How do steric and electronic effects of the Fmoc group influence the reactivity of the 5-amino-5-oxopentanoic acid moiety?

  • Methodological Answer : The Fmoc group’s electron-withdrawing nature reduces the nucleophilicity of the α-amino group, requiring stronger activating agents for coupling. Steric hindrance from the fluorenyl moiety can slow reaction kinetics; this is addressed by using ultrasonication to enhance mass transfer. Computational modeling (DFT) can predict charge distribution and optimize reaction parameters .

Q. What analytical approaches distinguish degradation products arising from Fmoc cleavage versus oxopentanoic acid hydrolysis?

  • Methodological Answer : Use LC-MS/MS to identify degradation pathways:
  • Fmoc cleavage : Detects free amine (m/z decrease by 222.2 Da) and fluorenylmethanol byproduct.
  • Oxopentanoic acid hydrolysis : Identifies succinimide intermediates or truncated peptides.
    Accelerated stability studies (40°C/75% RH for 4 weeks) combined with high-resolution mass spectrometry (HRMS) provide degradation kinetics .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Methodological Answer : Avoid dust formation and use fume hoods with HEPA filters. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with 10% acetic acid to neutralize any basic residues, followed by soap and water. For spills, adsorb with vermiculite and dispose as hazardous waste. Monitor airborne particles via NIOSH Method 0500 .

Q. How does the compound’s reactivity with common laboratory reagents (e.g., TFA, DCC) impact experimental design?

  • Methodological Answer : The oxopentanoic acid moiety reacts exothermically with carbodiimides (DCC/EDC), necessitating slow addition under cooling. TFA used in Fmoc deprotection can protonate the 5-amino group, requiring neutralization before subsequent couplings. Pre-test compatibility with reducing agents (e.g., TCEP) to avoid thiol-mediated side reactions .

Comparative and Application-Oriented Questions

Q. How do structural analogs (e.g., Fmoc-protected alanine or phenylglycine) inform the optimization of this compound’s bioactivity?

  • Methodological Answer :
    Compare LogP values and steric parameters (e.g., Taft’s Es) to correlate structure with membrane permeability. For instance, replacing the oxopentanoic acid with a phenylthio group (as in ’s analog) enhances hydrophobic interactions in enzyme-binding pockets. Use SPR or ITC to quantify binding affinities and guide derivatization .

Q. What role does this compound play in designing prodrugs or enzyme-activated therapeutics?

  • Methodological Answer :
    The 5-amino-5-oxopentanoic acid segment serves as a substrate for proteases (e.g., cathepsin B) in tumor microenvironments, enabling site-specific drug release. Conjugate with cytotoxic agents via a pH-sensitive linker (e.g., hydrazone) and validate activation kinetics using fluorescence-based assays (FRET probes) .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting NMR data regarding the conformation of the oxopentanoic acid chain?

  • Methodological Answer :
    Variable-temperature NMR (VT-NMR) can resolve dynamic conformational changes. For example, at 298 K, the oxopentanoic acid may exhibit free rotation, while at 223 K, restricted rotation reveals distinct diastereotopic protons. Compare with X-ray crystallography data (e.g., ’s cyclohexyl derivative) to confirm spatial arrangement .

Q. What experimental controls are essential when observing unexpected byproducts in Fmoc deprotection?

  • Methodological Answer :
    Include a negative control (no piperidine) to rule out solvent-mediated degradation. Use LC-MS to identify byproducts:
  • Dipeptide formation : Indicates incomplete deprotection.
  • Fluorenylmethyl adducts : Suggests residual Fmoc-chloroformates.
    Optimize deprotection time (2 × 5 min cycles) and ensure anhydrous conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid

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